molecular formula C27H40O10 B586637 Alphadolone 3-|A-D-Glucuronide CAS No. 70522-56-4

Alphadolone 3-|A-D-Glucuronide

Cat. No. B586637
CAS RN: 70522-56-4
M. Wt: 524.607
InChI Key: MEVAPGVTSKDONA-IULWRGGCSA-N
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Description

Alphadolone 3-|A-D-Glucuronide is a synthetic compound extensively utilized in the biomedical sector . It demonstrates substantial anti-inflammatory capabilities . Its operational mechanism primarily entails impeding pro-inflammatory mediators .


Molecular Structure Analysis

The molecular formula of Alphadolone 3-|A-D-Glucuronide is C27H40O10. The structure data file (SDF/MOL File) contains information about the atoms, bonds, connectivity, and coordinates of the Alphadolone 3-|A-D-Glucuronide molecule .


Chemical Reactions Analysis

The chemical reactivity of acyl glucuronides, which Alphadolone 3-|A-D-Glucuronide is a type of, has been studied extensively . Acyl glucuronides can undergo a cascade of spontaneous chemical reactions including acyl migration, anomerisation, and hydrolysis .


Physical And Chemical Properties Analysis

The molecular weight of Alphadolone 3-|A-D-Glucuronide is 524.6. More properties of Alphadolone 3-|A-D-Glucuronide, such as physicochemical, thermodynamic, and other property data, are available from “ChemRTP”, a real-time chemical predictor based on an advanced QSPR .

Scientific Research Applications

. This compound is used for biochemical assays to understand protein dynamics and post-translational modifications.

Neuroprotection Studies

Research has indicated that glucuronide compounds like Alphadolone 3-beta-D-Glucuronide may have neuroprotective effects. For instance, similar compounds have been shown to ameliorate cerebral ischemic injury by regulating signaling pathways involved in neuronal survival .

Diabetes Mellitus Treatment

Glucuronide derivatives are being explored for their potential in treating diabetes mellitus. They have been found to inhibit key enzymes like α-glucosidase and α-amylase, which are involved in starch digestion and glucose metabolism .

Sweetener Development

Compounds structurally similar to Alphadolone 3-beta-D-Glucuronide have been identified as high-potency sweeteners with improved physiological activities. Such compounds are being synthesized for potential use in food and pharmaceutical industries .

properties

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5S,8S,9S,10S,13S,14S,17S)-17-(2-hydroxyacetyl)-10,13-dimethyl-11-oxo-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H40O10/c1-26-8-7-13(36-25-22(33)20(31)21(32)23(37-25)24(34)35)9-12(26)3-4-14-15-5-6-16(18(30)11-28)27(15,2)10-17(29)19(14)26/h12-16,19-23,25,28,31-33H,3-11H2,1-2H3,(H,34,35)/t12-,13+,14-,15-,16+,19+,20-,21-,22+,23-,25+,26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEVAPGVTSKDONA-IULWRGGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4C(=O)CO)C)OC5C(C(C(C(O5)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@H]4C(=O)CO)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H40O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20746978
Record name (3alpha,5alpha)-21-Hydroxy-11,20-dioxopregnan-3-yl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

524.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Alphadolone 3-|A-D-Glucuronide

CAS RN

70522-56-4
Record name β-D-Glucopyranosiduronic acid, (3α,5α)-21-hydroxy-11,20-dioxopregnan-3-yl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70522-56-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3alpha,5alpha)-21-Hydroxy-11,20-dioxopregnan-3-yl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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